

Physicochemical Properties of 2,6-Dichloroterephthalic Acid

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Compound of Interest

Compound Name: 2,6-Dichloroterephthalic acid

Cat. No.: B042647

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2,6-Dichloroterephthalic acid, with the CAS number 116802-97-2, is a halogenated aromatic dicarboxylic acid. Its physicochemical properties are crucial for its application in chemical synthesis and drug development. A key thermal property is its melting point, which serves as an important indicator of purity.

Property	Value	Reference
CAS Number	116802-97-2	[1][2]
Molecular Formula	C ₈ H ₄ Cl ₂ O ₄	[1][2]
Molecular Weight	235.02 g/mol	[1][2]
Melting Point	175 °C	[3]

Experimental Protocol: Melting Point Determination

The melting point of **2,6-Dichloroterephthalic acid** can be accurately determined using the capillary method with a melting point apparatus, such as a Mel-Temp device.[4][5] This method is a widely accepted and reliable technique for crystalline solids.[6]

Principle: A small, powdered sample of the crystalline solid is heated in a sealed capillary tube. The temperature range over which the substance melts, from the first appearance of liquid to the complete liquefaction of the solid, is observed and recorded as the melting point range.[6]

Pure, crystalline organic compounds typically exhibit a sharp melting point range of 0.5-1.0°C. [5] Impurities can lead to a depression and broadening of the melting point range.[7]

Apparatus and Materials:

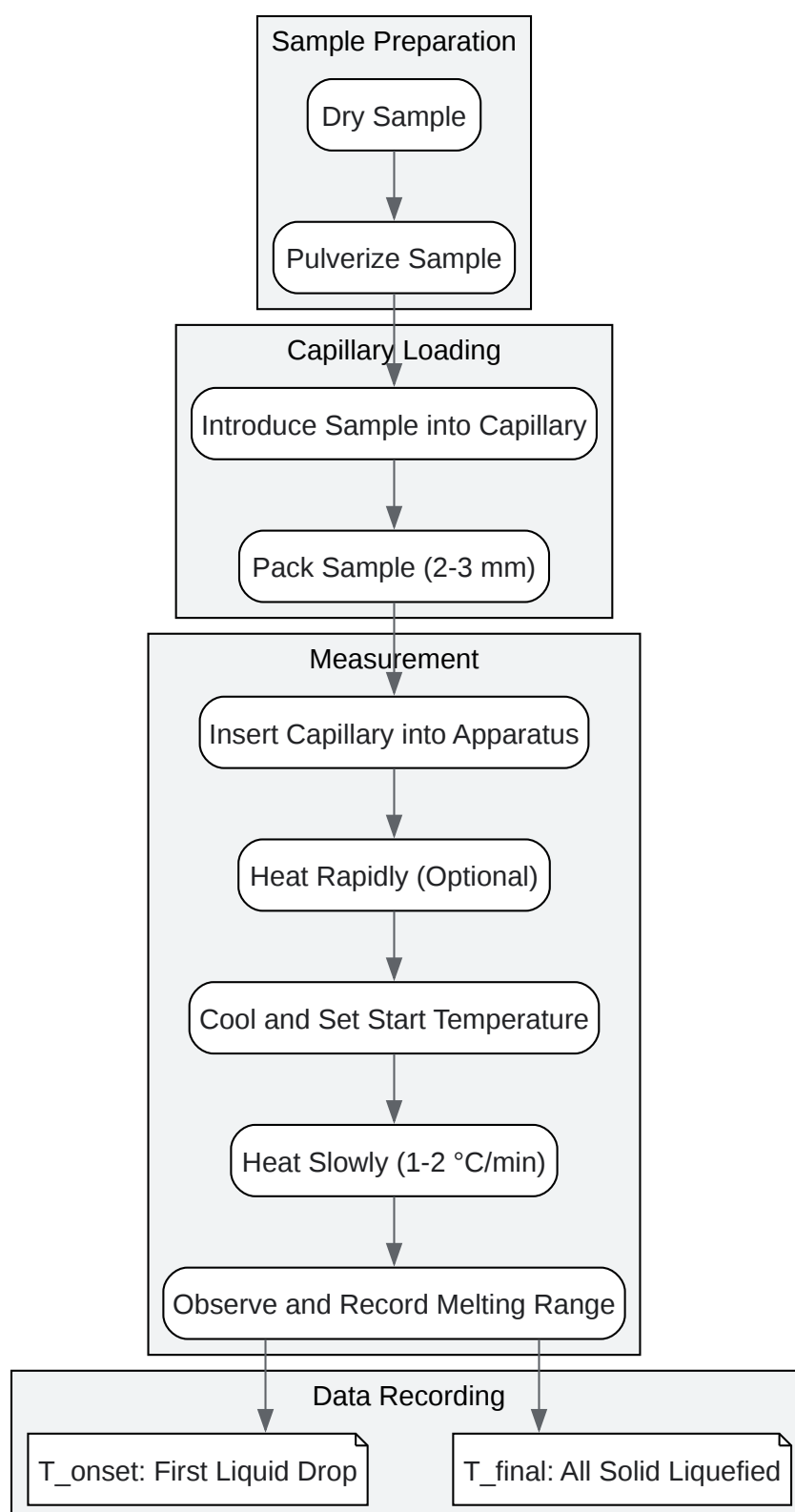
- Melting point apparatus (e.g., Mel-Temp or DigiMelt)
- Capillary tubes (sealed at one end)
- **2,6-Dichloroterephthalic acid** sample (dry and finely powdered)
- Mortar and pestle (if sample needs to be pulverized)
- Spatula
- Long glass tube for packing

Procedure:

- Sample Preparation:
 - Ensure the **2,6-Dichloroterephthalic acid** sample is completely dry, as moisture can affect the melting point.[8][9]
 - If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.[8]
- Loading the Capillary Tube:
 - Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[8]
 - Invert the tube and tap the sealed end gently on a hard surface to compact the sample at the bottom.[8]
 - To ensure tight packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop.[8][10]

- The final packed sample height should be between 2-3 mm.[\[8\]](#)
- Melting Point Measurement:
 - Place the loaded capillary tube into the sample holder of the melting point apparatus.[\[8\]](#)
 - Rapid Determination (Optional but Recommended): For an unknown sample or to establish an approximate melting point, perform a rapid heating run at a rate of 10-20 °C per minute.[\[10\]](#)
 - Accurate Determination:
 - Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the rapid run.[\[11\]](#)
 - Insert a new, properly prepared capillary tube with the sample.
 - Set the heating rate to a slow and steady 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[\[5\]](#)
 - Observe the sample through the magnifying eyepiece.
 - Record the temperature at which the first droplet of liquid appears (the onset of melting).[\[8\]](#)
 - Continue heating at the same slow rate and record the temperature at which the last crystal melts completely.[\[8\]](#)
 - The recorded temperature range is the melting point of the sample.
- Post-Measurement:
 - Turn off the heating apparatus and allow it to cool.
 - Dispose of the used capillary tube in a designated glass waste container.

Visualizations



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Caption: Workflow for Melting Point Determination by the Capillary Method.

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